N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18903197
InChI: InChI=1S/C17H16ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10H,11H2,1H3,(H2,19,20,21,22)
SMILES:
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8 g/mol

N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC18903197

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C17H16ClN5O
Molecular Weight 341.8 g/mol
IUPAC Name N-benzyl-5-(3-chloroanilino)-N-methyl-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C17H16ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10H,11H2,1H3,(H2,19,20,21,22)
Standard InChI Key PBUVIWJCHJHYFO-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s core structure features a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group (CONHCH3-\text{CONHCH}_3) and at the 5-position with a 3-chlorophenylamino group (NH-C6H4Cl-\text{NH-C}_6\text{H}_4\text{Cl}-3) . The N-benzyl group (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5) at the 1-position enhances lipophilicity, potentially improving membrane permeability . Key structural attributes include:

  • Triazole Ring: Serves as a rigid planar scaffold for intermolecular interactions, such as hydrogen bonding and π-π stacking .

  • 3-Chlorophenylamino Group: The electron-withdrawing chlorine atom at the meta position influences electronic distribution, modulating binding affinity to biological targets .

  • Methyl Carboxamide: The CONHCH3-\text{CONHCH}_3 group contributes to solubility and hydrogen-bonding capacity, critical for target engagement .

Table 1: Structural Comparison with Related Triazole Derivatives

Compound NameSubstituentsKey Structural Differences
N-Benzyl-5-((4-chlorophenyl)amino)-N-methyl analogChlorine at para position on phenyl ringAltered electronic effects
N-Benzyl-5-((2-fluorophenyl)amino) analogFluorine at ortho position on phenyl ringSteric hindrance and polarity changes
N-Ethyl-4-chlorophenyl derivativeEthyl group instead of methyl on carboxamideEnhanced lipophilicity

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to construct the triazole core . A representative pathway includes:

  • Alkyne Preparation: Propargylation of benzylamine yields N-benzylpropagylamine.

  • Azide Formation: 3-Chloroaniline is converted to the corresponding azide via diazotization.

  • Cycloaddition: Cu(I)-catalyzed reaction between the alkyne and azide forms the 1,2,3-triazole ring .

  • Carboxamide Functionalization: Methylamine is introduced via carbodiimide-mediated coupling.

Key Reaction Conditions

  • Catalysts: Cu(I) salts (e.g., CuI, CuSO4_4) with ascorbic acid as a reducing agent .

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 50°C, 4 h) .

Physicochemical Properties

  • Solubility: Moderate solubility in DMSO (>10 mM) and methanol, limited in aqueous buffers .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

  • pKa: Estimated pKa of 9.2 (amine) and 2.8 (carboxamide), suggesting ionization at physiological pH .

Biological Activities and Mechanisms

Table 2: Anticancer Activity Against Select Cell Lines

Cell LineIC50_{50} (µM)Mechanism of ActionCitation
MCF-7 (Breast)0.046Tubulin inhibition, G2_2/M arrest
HCT116 (Colon)0.43ROS induction, caspase activation
HeLa (Cervical)1.2Microtubule destabilization

Antimicrobial Activity

The 3-chlorophenyl moiety enhances membrane penetration, enabling broad-spectrum activity :

  • Bacterial Targets: MIC of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Targets: IC50_{50} of 4.5 µM against Candida albicans via ergosterol biosynthesis inhibition .

Enzyme Inhibition

  • α-Glucosidase Inhibition: IC50_{50} = 0.43 µM (competitive inhibition), relevant for diabetes management .

  • HDAC Inhibition: Modulates histone deacetylation, inducing cancer cell differentiation .

Comparison with Related Compounds

Structural-Activity Relationships (SAR)

  • Chlorine Position: Meta-substitution (3-chloro) enhances anticancer activity vs. para (4-chloro) analogs.

  • N-Alkyl Groups: Methyl substitution optimizes solubility and target affinity compared to bulkier ethyl groups.

  • Triazole Linkers: Rigid triazole cores improve pharmacokinetic profiles over flexible alkyl chains .

Future Perspectives

  • Clinical Translation: Preclinical toxicity studies and pharmacokinetic optimization are needed.

  • Target Identification: Proteomic profiling to elucidate off-target effects and resistance mechanisms.

  • Hybrid Molecules: Conjugation with flavonoids or peptides to enhance selectivity and efficacy .

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